

# A Comparative Guide: Clivarin Versus Unfractionated Heparin in Thrombosis Models

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## Compound of Interest

Compound Name: *Clivarin*

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This guide provides an objective comparison of the performance of **Clivarin** (reviparin), a low-molecular-weight heparin (LMWH), and unfractionated heparin (UFH) in various experimental thrombosis models. The information presented herein is supported by experimental data to aid in the evaluation and selection of these anticoagulants for research and development purposes.

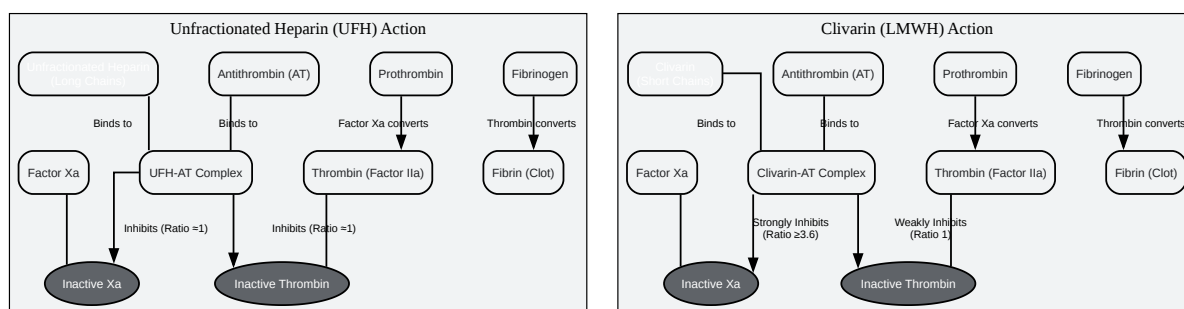
## Mechanism of Action: A Tale of Two Heparins

Both **Clivarin** and unfractionated heparin exert their anticoagulant effects by potentiating the activity of antithrombin (AT), a natural inhibitor of several coagulation proteases. However, their differing molecular weights lead to distinct mechanisms of action and pharmacological profiles.

**Unfractionated Heparin (UFH):** UFH is a heterogeneous mixture of polysaccharide chains with a wide range of molecular weights (mean, 15,000 Da). To inactivate thrombin (Factor IIa), UFH must form a ternary complex by binding to both antithrombin and thrombin simultaneously. This requires a heparin chain of at least 18 saccharide units. UFH's long chains are also effective at potentiating the inhibition of Factor Xa. This results in a roughly equal inhibition of Factor Xa and Factor IIa, with an anti-Xa to anti-IIa activity ratio of approximately 1:1.<sup>[1]</sup>

**Clivarin (Reviparin):** As a low-molecular-weight heparin, **Clivarin** consists of shorter polysaccharide chains (mean molecular weight of 3900 Da).<sup>[2][3]</sup> These shorter chains are highly effective at binding to antithrombin and catalyzing the inhibition of Factor Xa. However,

most of the chains are too short to efficiently bridge antithrombin and thrombin. This leads to a much more potent and selective inhibition of Factor Xa compared to thrombin. **Clivarin** is characterized by an anti-Factor Xa to anti-Factor IIa ratio of  $\geq 3.6$ .<sup>[2][3]</sup>



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Caption: Mechanisms of UFH and **Clivarin**.

## Performance in Thrombosis Models: Quantitative Data

The following tables summarize the comparative performance of **Clivarin** and unfractionated heparin in various preclinical and clinical thrombosis models.

Table 1: Efficacy in Deep Vein Thrombosis (DVT) Models

Model Type	Species/Population	Key Parameter	Clivarin (Reviparin) Result	Unfractionated Heparin (UFH) Result	Citation(s)
Clinical Trial: DVT Treatment	Patients with acute DVT	Thrombus Regression (Day 21)	53.4% (twice daily), 53.5% (once daily)	40.2%	<a href="#">[4]</a> , <a href="#">[5]</a> , <a href="#">[6]</a>
Clinical Trial: General Surgery Prophylaxis	Patients undergoing general surgery	Incidence of DVT and Pulmonary Embolism	4.7%	4.3% (Difference not significant)	<a href="#">[3]</a>

Table 2: Performance in Arterial Thrombosis Models

Model Type	Species/Population	Key Parameter	Clivarin (Reviparin) Result (200 U/kg/hour)	Unfractionated Heparin (UFH) Result (200 U/kg/hour)	Citation(s)
Ex Vivo Porcine Model: Deep Arterial Injury	Porcine	Fibrinogen Deposition (High Shear)	252 ± 80 molecules x 10 <sup>12</sup> /cm <sup>2</sup>	624 ± 70 molecules x 10 <sup>12</sup> /cm <sup>2</sup> (p<0.05)	<a href="#">[7]</a>
Ex Vivo Porcine Model: Deep Arterial Injury	Porcine	Fibrinogen Deposition (Low Shear)	130 ± 15 molecules x 10 <sup>12</sup> /cm <sup>2</sup>	192 ± 40 molecules x 10 <sup>12</sup> /cm <sup>2</sup> (p<0.05)	<a href="#">[7]</a>

Table 3: Safety Profile - Bleeding Complications

Model Type	Species/Population	Key Parameter	Clivarin (Reviparin) Result	Unfractionated Heparin (UFH) Result	Citation(s)
Clinical Trial: General Surgery Prophylaxis	Patients undergoing general surgery	Post-operative Bleeding Complications (incl. wound hematomas)	Less frequent (p < 0.01)	More frequent	[8]
Meta-analysis: DVT Treatment	Patients with acute DVT	Major Bleeding Complications	Odds Ratio: 0.57 (CI, 0.33 to 0.99)	-	[9]
Meta-analysis: DVT Treatment	Patients with acute DVT	Major Hemorrhage	Odds Ratio: 0.59 (CI: 0.35, 0.98)	-	[10]

## Experimental Protocols

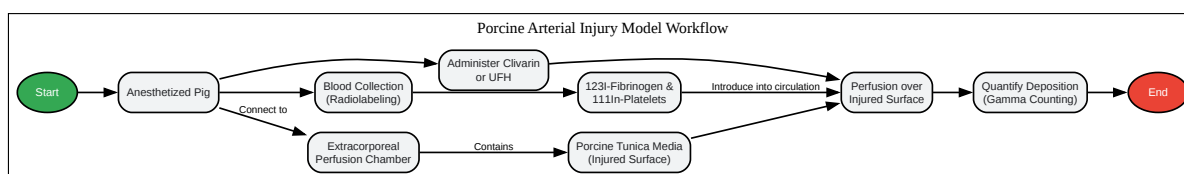
Detailed methodologies for key experiments cited are provided below.

### Porcine Ex Vivo Model of Deep Arterial Injury

This model assesses thrombus formation under dynamic conditions, simulating arterial blood flow.

- Objective: To compare the effects of reviparin and unfractionated heparin on fibrinogen and platelet deposition on injured arterial surfaces.
- Methodology:
  - An extracorporeal perfusion chamber is used in a porcine model.
  - The thrombogenic surface consists of porcine tunica media.

- Thrombus formation is assessed by the deposition of porcine  $^{123}\text{I}$ -fibrin(ogen) and autologous  $^{111}\text{In}$ -platelets.
- The experiment is conducted under both high and low shear rates to mimic different arterial flow conditions.
- Reviparin (200 U/kg/hour) or unfractionated heparin (200 U/kg/hour) is administered, and the deposition of fibrinogen and platelets is quantified.[7]



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Caption: Workflow for the porcine ex vivo arterial injury model.

## Clinical Trial: Thrombus Regression in DVT Patients

This clinical study evaluates the efficacy of the anticoagulants in reducing the size of existing thrombi.

- Objective: To compare the effectiveness of reviparin and unfractionated heparin in achieving thrombus regression in patients with acute deep vein thrombosis.
- Methodology:
  - A multicenter, open-label study is conducted with blinded adjudication of endpoints.
  - Patients with acute DVT are randomly assigned to one of three treatment groups:

- Intravenous unfractionated heparin.
- Subcutaneous reviparin twice a day for one week.
- Subcutaneous reviparin once a day for four weeks.
- The primary endpoint is evidence of thrombus regression as assessed by venography on day 21.
- Secondary endpoints include recurrent venous thromboembolism, major bleeding, and death within 90 days.[\[4\]](#)

## Clinical Trial: DVT Prophylaxis in General Surgery

This study assesses the prophylactic efficacy and safety of the anticoagulants in a high-risk patient population.

- Objective: To evaluate the efficacy and safety of reviparin compared to unfractionated heparin for the prevention of post-operative thromboembolism in patients undergoing general surgery.
- Methodology:
  - A randomized, multicenter, double-blind study is performed.
  - Patients are randomly allocated to receive either:
    - Subcutaneous unfractionated heparin (5,000 U twice a day).
    - Subcutaneous reviparin-sodium (1,750 anti-Xa IU once a day) followed by a placebo injection.
  - Treatment is administered for at least 6 days.
  - Deep vein thrombosis is detected using the <sup>125</sup>I-fibrinogen uptake technique, confirmed by phlebography if necessary.
  - Bleeding complications, including wound hematomas and internal bleeding, are recorded.

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